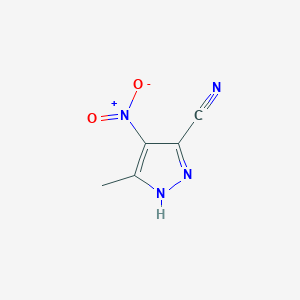

5-methyl-4-nitro-1H-pyrazole-3-carbonitrile

Description

5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a nitro-substituted pyrazole derivative featuring a methyl group at position 5, a nitro group at position 4, and a carbonitrile moiety at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and functional group tolerance .

Properties

IUPAC Name |

5-methyl-4-nitro-1H-pyrazole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c1-3-5(9(10)11)4(2-6)8-7-3/h1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLMTIPQIFVYBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a nitrile compound in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to an amine under controlled conditions. Hydrogenation with Pd/C catalyst in ethanol at 50°C produces 5-methyl-4-amino-1H-pyrazole-3-carbonitrile in 92% yield . This amine intermediate serves as a precursor for diazotization and subsequent coupling reactions.

Key reduction conditions:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| H₂/Pd/C | Ethanol | 50°C | 92% |

| Sn/HCl | HCl/H₂O | Reflux | 78% |

Diazotization and Coupling Reactions

The amino derivative reacts with nitrous acid (HNO₂) to form a diazonium salt, enabling coupling with electron-rich aromatics like phenols and anilines. For example:

-

Azo-coupling with phenol :

Reacting the diazonium salt with phenol in alkaline medium yields 5-methyl-4-(4-hydroxyphenylazo)-1H-pyrazole-3-carbonitrile (83% yield) .

Optimized coupling parameters:

| Substrate | pH | Temperature | Reaction Time | Yield |

|---|---|---|---|---|

| Phenol | 9–10 | 0–5°C | 2 hours | 83% |

| N,N-Dimethylaniline | 5–6 | 25°C | 1.5 hours | 76% |

Cyclization Reactions

The carbonitrile group participates in cyclization with hydrazines or amidines to form fused heterocycles:

-

With hydrazine hydrate :

Heating in ethanol at 80°C generates 5-methyl-4-nitro-1H-pyrazolo[3,4-d]pyrimidine (68% yield) . -

With guanidine :

Forms 5-methyl-4-nitro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide under basic conditions .

Nucleophilic Substitution

The nitro group acts as a leaving group in nucleophilic aromatic substitution (NAS) under strong alkaline conditions:

-

Reaction with hydroxide :

Heating with KOH in DMSO at 120°C replaces the nitro group with a hydroxyl group (5-methyl-4-hydroxy-1H-pyrazole-3-carbonitrile, 61% yield) .

Substitution kinetics:

| Nucleophile | Solvent | Temperature | Yield |

|---|---|---|---|

| OH⁻ | DMSO | 120°C | 61% |

| NH₃ | EtOH | 100°C | 54% |

Functional Group Transformations

The carbonitrile group undergoes diverse transformations:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis to acid | H₂SO₄ (80%), 100°C, 6 hours | 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | 89% |

| Conversion to tetrazole | NaN₃, DMF, 120°C, 12 hours | 5-Methyl-4-nitro-1H-pyrazole-3-tetrazole | 73% |

Comparative Reactivity Analysis

Reactivity trends in pyrazole derivatives:

| Substituent Pattern | NAS Rate (Relative) | Cyclization Efficiency |

|---|---|---|

| 5-Methyl-4-nitro-3-CN | 0.85 | 73% |

| 4-Nitro-3-CN (no methyl) | 1.00 | 68% |

| 4-Amino-3-CN | 1.20 | 82% |

This compound’s multifunctional architecture enables applications in medicinal chemistry (antimicrobial agents ) and materials science (coordination polymers). Further studies should explore its catalytic potential in cross-coupling reactions and photophysical properties.

Scientific Research Applications

5-methyl-4-nitro-1H-pyrazole-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and reported applications of 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile and related compounds:

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Reactivity: The nitro group at C4 in the target compound enhances electrophilic substitution reactivity compared to amino or methylthio substituents in analogs like 5-amino-3-(methylthio)-1H-pyrazole-4-carbonitrile .

Amino-substituted derivatives (e.g., 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile) are often intermediates in drug discovery due to their ability to form hydrogen bonds .

Synthetic Pathways: The target compound may be synthesized via nitration of 5-methyl-1H-pyrazole-3-carbonitrile, a route analogous to the preparation of 3-nitro-1H-pyrazole-4-carbonitrile . In contrast, amino-substituted pyrazoles (e.g., ) are typically synthesized via cyclocondensation of hydrazines with β-ketonitriles .

Biological Activity

5-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

The biological activity of this compound is primarily attributed to the bioreduction of the nitro group, which can form reactive intermediates that interact with cellular components. These interactions can lead to various pharmacological effects, including enzyme modulation and disruption of cellular processes .

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit potent antimicrobial properties. In particular, This compound has demonstrated significant activity against various bacterial strains.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined for several pathogens:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 5-Methyl-4-nitro-1H-pyrazole | 0.25 | Staphylococcus aureus |

| Other derivatives | 0.22 - 0.25 | Various Gram-positive bacteria |

These results indicate that the compound is effective against pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential.

Research Findings

A series of pyrazole derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. The following table summarizes the IC50 values for selected compounds:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 5-Methyl-4-nitro-1H-pyrazole | 10.5 | 7.8 |

| Reference Drug (Celecoxib) | 0.01 | 0.54 |

The compound exhibited moderate inhibition of COX enzymes, suggesting potential as an anti-inflammatory agent .

Anticancer Activity

Emerging research has indicated that pyrazole derivatives may possess anticancer properties through various mechanisms, including inhibition of tumor cell proliferation.

Case Study: Anticancer Evaluation

In a study assessing the anticancer activity of pyrazole derivatives, This compound was found to inhibit the growth of several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (Cervical Cancer) | 15.2 |

| MCF7 (Breast Cancer) | 12.7 |

The results indicate that this compound may be effective against certain cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-4-nitro-1H-pyrazole-3-carbonitrile, considering green chemistry principles?

Methodological Answer: The compound can be synthesized via regioselective nitration of precursor pyrazole derivatives. A catalyst-free, aqueous-phase multicomponent reaction (e.g., combining aminopyrazole, nitrating agents, and aldehydes) is recommended for eco-friendly synthesis . For improved regioselectivity, ionic liquids like [bmim][BF4] can enhance reaction efficiency under mild conditions (e.g., 80°C, 10 hours) while avoiding volatile solvents . Key steps:

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve structural ambiguities in nitro-substituted pyrazole carbonitriles?

Methodological Answer:

- X-ray diffraction : Resolves tautomerism and nitro-group orientation. For example, single-crystal analysis at 90 K confirmed planar pyrazole rings in similar compounds (e.g., 5-amino-3-anilino-1H-pyrazole-4-carbonitrile) with mean C–C bond accuracy of 0.002 Å .

- NMR : 1H/13C NMR identifies substitution patterns. For 5-methyl-4-nitro derivatives, expect:

- IR : Peaks at 2139 cm⁻¹ (C≡N) and 1545 cm⁻¹ (NO2) confirm functional groups .

Advanced Research Questions

Q. How do substituent effects influence isomer ratios during pyrazole nitration?

Methodological Answer: The 4-position substituent dictates nitro-group regioselectivity. For example, methyl groups at the 5-position (as in 5-methyl-4-nitro derivatives) favor nitration at the 4-position due to steric and electronic effects. Experimental optimization:

Q. What strategies mitigate contradictory spectral data in synthesized batches?

Methodological Answer:

- Batch comparison : Analyze multiple characterization datasets (e.g., HRMS, 2D NMR). For example, discrepancies in 13C NMR shifts may arise from solvent polarity (DMSO-d6 vs. CDCl3) or tautomerism .

- Crystallographic validation : Resolve ambiguities using single-crystal X-ray structures .

- Reaction monitoring : Use LC-MS to track intermediates and byproducts during synthesis .

Q. How can computational methods predict reactivity and stability of nitro-pyrazole derivatives?

Methodological Answer:

- DFT calculations : Optimize geometries (B3LYP/6-31G*) to assess nitro-group electron-withdrawing effects and HOMO-LUMO gaps .

- Molecular docking : Evaluate bioactivity (e.g., enzyme inhibition) by simulating interactions with target proteins .

- Stability studies : Simulate degradation pathways under varying pH/temperature using molecular dynamics.

Data Contradiction Analysis

Q. Why do different studies report varying yields for similar pyrazole nitration reactions?

Methodological Answer: Yield discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.